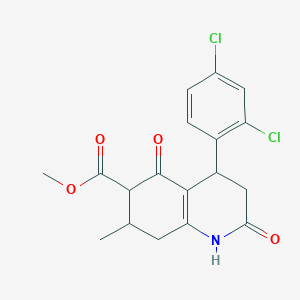![molecular formula C17H16ClNO2 B4568607 2-chloro-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methyl]aniline](/img/structure/B4568607.png)
2-chloro-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methyl]aniline
Overview
Description
2-chloro-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methyl]aniline is an organic compound with a complex structure that includes a chloro-substituted aniline core, a methoxy group, and a prop-2-ynoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methyl]aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, such as 2-chloroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Etherification: The amine is then reacted with 3-methoxy-4-prop-2-ynoxybenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups in place of the chloro group.
Scientific Research Applications
2-chloro-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or blocking receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-methoxyaniline: Shares a similar core structure but lacks the prop-2-ynoxyphenyl moiety.
3-chloro-4-methoxyaniline: Similar structure but with different substitution patterns.
2-chloro-N-methoxy-N-methylacetamide: Contains a chloro and methoxy group but differs in the overall structure.
Uniqueness
2-chloro-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methyl]aniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-3-10-21-16-9-8-13(11-17(16)20-2)12-19-15-7-5-4-6-14(15)18/h1,4-9,11,19H,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTWFHVMZJFFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=CC=C2Cl)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4568524.png)
![1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA](/img/structure/B4568526.png)
![2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4568534.png)
![1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4568541.png)
![N-(4-methylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4568544.png)
![ethyl 4-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4568548.png)
![N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4568552.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4568560.png)
![1-[(2,4-DIMETHYLPHENYL)METHYL]-4-(4-FLUOROBENZOYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B4568573.png)

![4-tert-butyl-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4568583.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4568585.png)
METHANONE](/img/structure/B4568593.png)
METHANONE](/img/structure/B4568600.png)
